

In-Depth Technical Guide: Z-Thr(tBu)-OtBu

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Compound of Interest		
Compound Name:	Z-Thr-otbu	
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This technical guide provides a comprehensive overview of Z-Thr(tBu)-OtBu, a crucial building block in peptide synthesis. We will delve into its chemical identity, physical and chemical properties, detailed synthesis protocols, and its application in the construction of complex peptide structures.

Chemical Identity and Properties

The abbreviation "**Z-Thr-otbu**" most commonly refers to N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester. This compound is a derivative of the amino acid L-threonine, where the amine group, the side-chain hydroxyl group, and the carboxylic acid group are all protected.

- Z (Benzyloxycarbonyl): This protecting group on the N-terminus prevents unwanted reactions of the amine group during peptide coupling.
- (tBu) (tert-butyl): The hydroxyl group on the threonine side chain is protected by a tert-butyl group to prevent side reactions.
- OtBu (tert-butyl ester): The C-terminal carboxylic acid is protected as a tert-butyl ester.

This trifunctional protection strategy makes Z-Thr(tBu)-OtBu a valuable reagent for the precise and controlled synthesis of peptides.

Quantitative Data Summary



Property	Value	Reference
Full Chemical Name	N-Benzyloxycarbonyl-O-tert- butyl-L-threonine tert-butyl ester	
Synonyms	Z-Thr(tBu)-OtBu, CBZ- Thr(tBu)-OtBu	[1]
CAS Number	14437-51-5	[1][2]
Molecular Formula	C20H31NO5	[2]
Molecular Weight	365.46 g/mol	[2]
Predicted Boiling Point	472.2 ± 45.0 °C	[1]
Predicted Density	1.064 ± 0.06 g/cm3	[1]

Synthesis of Z-Thr(tBu)-OtBu

While a specific detailed protocol for the synthesis of Z-Thr(tBu)-OtBu is not readily available in the searched literature, its synthesis can be inferred from its upstream raw materials, which include N-Cbz-L-Threonine and either tert-Butyl 2,2,2-trichloroacetimidate or isobutene.[3] A general plausible synthesis route would involve the protection of the carboxylic acid and the side-chain hydroxyl group of N-Cbz-L-threonine.

Conceptual Synthesis Protocol:

- Esterification of the Carboxylic Acid: The carboxylic acid of N-Cbz-L-threonine is first converted to its tert-butyl ester. This can be achieved by reacting N-Cbz-L-threonine with isobutylene in the presence of a strong acid catalyst.
- Protection of the Hydroxyl Group: The hydroxyl group of the resulting Z-Thr-OtBu is then
 protected using a tert-butylating agent, such as tert-butyl 2,2,2-trichloroacetimidate, under
 appropriate reaction conditions.
- Purification: The final product, Z-Thr(tBu)-OtBu, would then be purified using standard techniques such as column chromatography to yield the pure compound.



Application in Peptide Synthesis

Z-Thr(tBu)-OtBu is primarily used as a protected amino acid building block in solution-phase peptide synthesis. The "Z" protecting group is not commonly used in modern solid-phase peptide synthesis (SPPS), which typically employs Fmoc or Boc protecting groups for the N-terminus. However, the principles of its use in peptide elongation are analogous to those of other protected amino acids.

Experimental Protocol: Dipeptide Synthesis (Illustrative)

This protocol illustrates the general steps for the solution-phase synthesis of a dipeptide using Z-Thr(tBu)-OtBu.

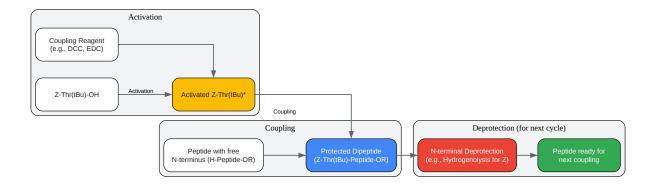
- Deprotection of the Coupling Partner: The N-terminal protecting group of another amino acid ester (e.g., H-Gly-OMe) is removed to expose the free amine.
- Activation of Z-Thr(tBu)-OtBu: The carboxylic acid of Z-Thr(tBu)-OH (a related compound
 where the C-terminus is not protected) would be activated using a coupling reagent such as
 dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in
 an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- Coupling Reaction: The activated Z-Thr(tBu)-OH is then added to the deprotected amino acid ester. The reaction mixture is stirred at room temperature until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction mixture is then worked up to remove the coupling byproducts and unreacted reagents. The resulting protected dipeptide is purified by column chromatography.
- Deprotection: The protecting groups (Z, tBu, and OtBu) on the final dipeptide can be removed under specific conditions to yield the free dipeptide. The Z group is typically removed by hydrogenolysis, while the tert-butyl groups are removed with a strong acid like trifluoroacetic acid (TFA).

Experimental Workflow and Signaling Pathway Visualization



Experimental Workflow: General Peptide Synthesis Cycle

The following diagram illustrates the general workflow for incorporating a protected amino acid like Z-Thr(tBu)-OtBu into a growing peptide chain during solution-phase synthesis.



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Caption: General workflow for the incorporation of Z-Thr(tBu)-OH in solution-phase peptide synthesis.

Note on Signaling Pathways: There is no information in the searched literature to suggest that Z-Thr(tBu)-OtBu is directly involved in any biological signaling pathways. Its primary role is as a synthetic building block in the laboratory.

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